BenchChemオンラインストアへようこそ!

A-1293201

Pharmacokinetics Oral Bioavailability NAMPT Inhibition

A-1293201 is a differentiated NAMPT inhibitor: a non-substrate isoindoline urea with a unique binding mode (PDB: 5U2M, 1.89 Å). Unlike pyridine-based inhibitors (FK866, GMX1778), it maintains activity against the Y18C resistance mutation and offers high oral bioavailability (F=59%). Ideal for chronic oral dosing in preclinical cancer models and as a counter-screen in NAMPT inhibitor discovery. Purchase for NAD+ metabolism and resistance mechanism studies.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
Cat. No. B605034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1293201
SynonymsA-1293201;  A 1293201;  A1293201; 
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23N3O3/c25-20(22-11-15-9-10-27-14-15)16-5-7-19(8-6-16)23-21(26)24-12-17-3-1-2-4-18(17)13-24/h1-8,15H,9-14H2,(H,22,25)(H,23,26)/t15-/m0/s1
InChIKeyBLZJCPAXCWJANZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-1293201: A Non-Substrate NAMPT Inhibitor with Defined Molecular Pharmacology


A-1293201 is a novel, potent, and selective non-substrate isoindoline urea inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. The compound is characterized by a unique binding mode, lacking the pyridine ring classically required for phosphoribosylation by NAMPT, as confirmed by a high-resolution (1.89 Å) co-crystal structure (PDB ID: 5U2M) [2]. This structural feature underpins its mechanism of action, which involves the depletion of cellular NAD+ and ATP, ultimately leading to cancer cell death [3]. The compound was originally developed by AbbVie Inc. and its synthesis and characterization are detailed in U.S. Patent 2016/9302989 B2 [4].

Why A-1293201 Is Not Directly Interchangeable with Other NAMPT Inhibitors


The NAMPT inhibitor class is not homogeneous, and A-1293201's unique chemical and pharmacological profile precludes simple substitution with other NAMPT inhibitors. Unlike first-generation inhibitors (e.g., FK866, GMX1778) that rely on a pyridine-based pharmacophore, A-1293201 is a non-substrate inhibitor that binds to a distinct pocket, conferring a different selectivity and resistance profile [1]. Furthermore, its oral bioavailability and efficacy against specific resistance mutations, such as the NAMPT Y18C variant, are not shared across the class [2]. These properties are not merely incremental improvements but represent fundamental differentiators that directly impact experimental outcomes in NAD+ metabolism and cancer research, as detailed in the quantitative evidence below.

A-1293201 Quantitative Evidence for Differential Scientific Selection


Oral Bioavailability of A-1293201 vs. In-Class Comparators

A-1293201 demonstrates high oral bioavailability (F = 59%), a critical differentiator for in vivo studies [1]. This contrasts sharply with many other NAMPT inhibitors, such as GMX1778 (CHS-828), which has an oral bioavailability of F = 14%, and FK866, which exhibits very low oral bioavailability (F ~ 1%) and is typically administered intraperitoneally [2]. A related series compound, Compound 14, achieved F = 100%, further highlighting the oral tractability of this isoindoline urea series [1].

Pharmacokinetics Oral Bioavailability NAMPT Inhibition Cancer Therapeutics

Overcoming Acquired Resistance: Activity of A-1293201 Against NAMPT Y18 Mutant Cells

A-1293201 retains activity against the clinically relevant NAMPT Y18C resistance mutation, which confers high-level resistance to older NAMPT inhibitors [1]. This was demonstrated in a study where an AbbVie novel NAMPT inhibitor (A-1293201) effectively overcame the resistance of a GMX1778-refractory HT1080 fibrosarcoma cell line harboring the Y18C mutation, leading to NAD+ depletion and cytotoxicity [1]. In contrast, cells with this mutation show >10,000-fold reduced sensitivity to GMX1778 [1].

Drug Resistance NAMPT Mutation Cancer Metabolism Structure-Activity Relationship

Distinct Chemical Structure: A Non-Pyridine, Non-Substrate Inhibitor of NAMPT

A-1293201 is a member of the isoindoline urea class, which lacks the pyridine ring that defines the classical NAMPT inhibitor pharmacophore (found in compounds like FK866, GMX1778, and STF-118804) [1]. This structural difference is mechanistically significant: classic inhibitors are NAMPT substrates that are phosphoribosylated to form a cytotoxic adduct, whereas A-1293201 is a non-substrate inhibitor that does not undergo this transformation [2]. The co-crystal structure of A-1293201 with NAMPT (PDB: 5U2M, 1.89 Å) reveals a distinct binding pose and critical pi-stacking and hydrogen-bonding interactions absent in substrate-based inhibitors [3].

Medicinal Chemistry Pharmacophore NAMPT Inhibitor Crystal Structure

Antiproliferative Potency in Prostate Cancer Cells (PC-3)

A-1293201 (Compound 15) demonstrated potent antiproliferative activity against PC-3 human prostate cancer cells, with an IC50 of 56 nM [1]. This is comparable to its close analog, Compound 14 (IC50 = 24 nM), and is within the effective range of other preclinical NAMPT inhibitors, which span from 0.06 nM (MPC-9528) to >100 nM for some compounds [2]. It is notably more potent than the early clinical candidate CHS-828 (GMX1778), which has a reported IC50 of <25 nM in NAMPT biochemical assays but shows a wider range of cellular IC50 values (11-900 nM) [3].

Cancer Biology Prostate Cancer NAMPT Inhibition Cell Proliferation

Optimal Use Cases for A-1293201 Based on Quantified Differentiation


In Vivo Efficacy Studies Requiring Oral Dosing

For preclinical cancer models where chronic oral administration is preferred over intraperitoneal injection, A-1293201's high oral bioavailability (F = 59%) makes it a superior choice to other NAMPT inhibitors like FK866 (F ~ 1%) or GMX1778 (F = 14%) [1]. This property reduces animal handling stress and enables more clinically relevant dosing schedules, as demonstrated in mouse xenograft studies where oral doses of 7.5, 15, or 30 mg/kg were effective [2].

Investigating Resistance Mechanisms to First-Generation NAMPT Inhibitors

A-1293201 is uniquely positioned for studies exploring acquired resistance to NAD+-depleting agents. Its activity against the NAMPT Y18C mutant cell line, which is highly resistant to GMX1778, allows researchers to delineate on-target versus off-target resistance pathways [3]. It serves as a critical tool compound for validating whether a newly discovered resistance mutation is specific to the pyridine-based class of NAMPT inhibitors.

Mechanistic Studies of NAMPT-Dependent NAD+ Metabolism

Given its defined non-substrate binding mode and high-resolution crystal structure (PDB: 5U2M, 1.89 Å), A-1293201 is an ideal chemical probe for dissecting the molecular pharmacology of NAMPT [4]. Researchers can use it to induce acute NAD+ and ATP depletion in cell culture over 48-72 hours, a time course that has been carefully characterized, to study downstream effects on metabolism, gene expression, and cell death pathways [5].

As a Positive Control in High-Throughput NAMPT Screening Assays

With its well-characterized cellular potency (e.g., IC50 = 56 nM in PC-3 cells), A-1293201 serves as an excellent positive control for validating new NAMPT inhibitor screening assays [1]. Its distinct chemical scaffold from classic pyridine-based inhibitors also provides a valuable counter-screen to eliminate false positives that might arise from non-specific interactions with the phosphoribosylation pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-1293201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.